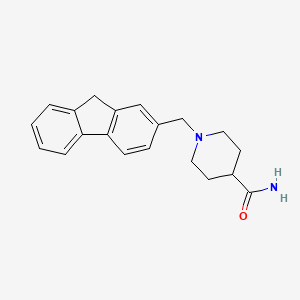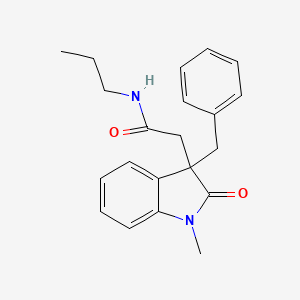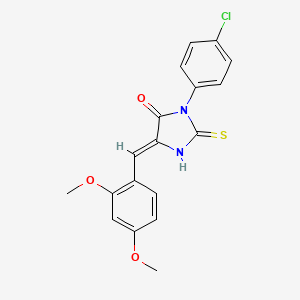![molecular formula C19H19N7O3S2 B5466165 ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B5466165.png)
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a thiadiazole ring, and an ethyl acetate group, making it a unique and multifunctional molecule.
Méthodes De Préparation
The synthesis of ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can be compared with other triazinoindole derivatives, such as:
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and exhibit similar chemical reactivity but may have different biological properties.
Indole derivatives: Indole-based compounds are widely studied for their diverse biological activities and can serve as a basis for comparison.
Propriétés
IUPAC Name |
ethyl 2-[5-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3S2/c1-3-26-12-8-6-5-7-11(12)16-17(26)21-18(24-23-16)30-10-13(27)20-19-25-22-14(31-19)9-15(28)29-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,20,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVACCXHYZBCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5466109.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![Ethyl 1-[2-(2-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5466125.png)
![2-[[(Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B5466129.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5466136.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5466143.png)
![5-amino-3-[(Z)-1-cyano-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5466145.png)

![N-[(Z)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]adamantane-1-carboxamide](/img/structure/B5466168.png)
![N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B5466169.png)
![5-Chloro-2-[(2Z)-3-chlorobut-2-EN-1-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B5466188.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate](/img/structure/B5466193.png)
